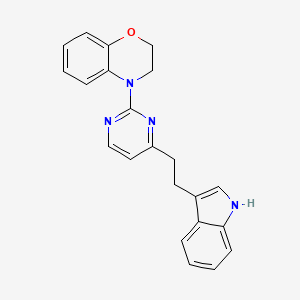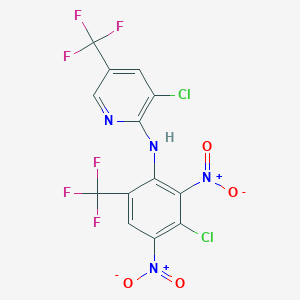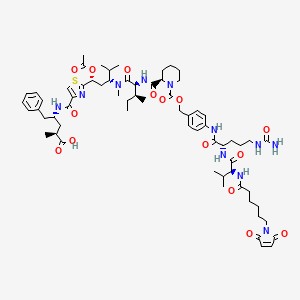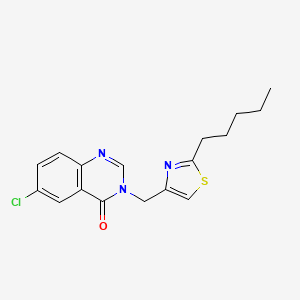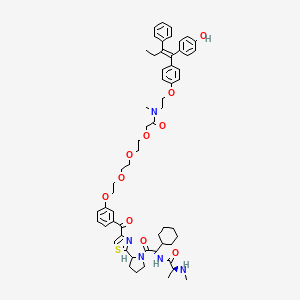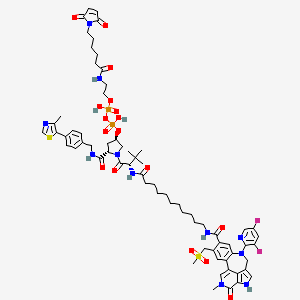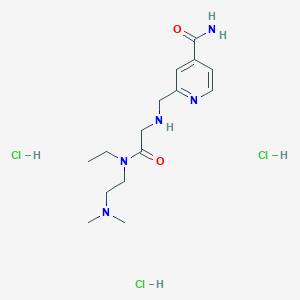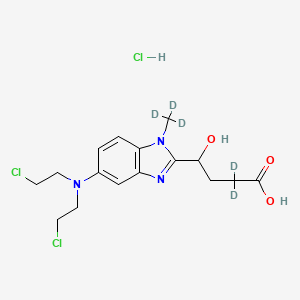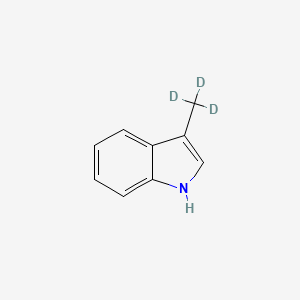
3-Methyl-d3-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-d3-indole is a deuterated derivative of 3-methylindole, a compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The deuterium atoms in this compound replace the hydrogen atoms at the 3-position, making it useful in various scientific studies, particularly in the field of mass spectrometry and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-d3-indole typically involves the deuteration of 3-methylindole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. This process ensures the selective replacement of hydrogen atoms at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the deuterated compound. The process is optimized to minimize the use of expensive deuterium gas and catalysts, making it cost-effective for large-scale production .
化学反应分析
Types of Reactions: 3-Methyl-d3-indole undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of 3-methylindole-2,3-dione under specific conditions.
Reduction: Reduction reactions can convert this compound to 3-methylindoline.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the 2 or 3 positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: 3-Methylindole-2,3-dione.
Reduction: 3-Methylindoline.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
3-Methyl-d3-indole has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolic fate of indole derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease studies.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and dyes
作用机制
The mechanism of action of 3-Methyl-d3-indole involves its interaction with various molecular targets and pathways:
相似化合物的比较
3-Methylindole: The non-deuterated form, commonly found in mammalian feces and known for its strong odor.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties
Uniqueness of 3-Methyl-d3-indole: The presence of deuterium atoms in this compound makes it unique for use in isotopic labeling studies. It provides a distinct advantage in tracing and studying metabolic pathways without altering the chemical properties of the parent compound significantly .
属性
分子式 |
C9H9N |
|---|---|
分子量 |
134.19 g/mol |
IUPAC 名称 |
3-(trideuteriomethyl)-1H-indole |
InChI |
InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3 |
InChI 键 |
ZFRKQXVRDFCRJG-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CNC2=CC=CC=C21 |
规范 SMILES |
CC1=CNC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


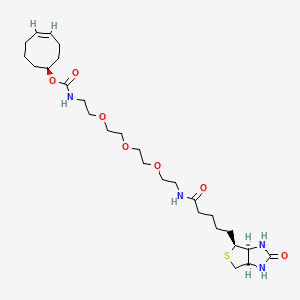
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
